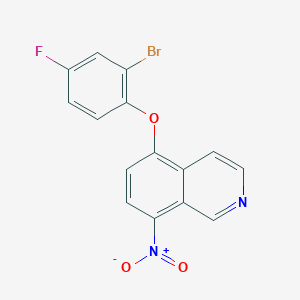

5-(2-Bromo-4-fluorophenoxy)-8-nitroisoquinoline

Description

5-(2-Bromo-4-fluorophenoxy)-8-nitroisoquinoline is a substituted isoquinoline derivative featuring a 2-bromo-4-fluorophenoxy group at position 5 and a nitro group at position 7. The bromo and fluoro substituents on the phenoxy moiety introduce steric bulk and electronic effects, while the nitro group at position 8 is electron-withdrawing, likely affecting the compound’s solubility and stability.

Properties

Molecular Formula |

C15H8BrFN2O3 |

|---|---|

Molecular Weight |

363.14 g/mol |

IUPAC Name |

5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline |

InChI |

InChI=1S/C15H8BrFN2O3/c16-12-7-9(17)1-3-15(12)22-14-4-2-13(19(20)21)11-8-18-6-5-10(11)14/h1-8H |

InChI Key |

PRWWNFQBJDDXGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

5-(2-Bromo-4-fluorophenoxy)-8-nitroisoquinoline is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C16H11BrFNO3

- Molecular Weight: 364.16 g/mol

- IUPAC Name: 5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that 5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline has significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the presence of the nitro group, which is known to enhance antimicrobial activity.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation. It has shown potential in inducing apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

- Neuropharmacological Effects: Some studies have indicated that derivatives of isoquinoline compounds can exhibit anticonvulsant activity, potentially mediated through interactions with neurotransmitter receptors.

The biological activity of 5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing therapeutic effects in neurological disorders.

- DNA Interaction: The nitro group may facilitate interactions with DNA, leading to the inhibition of DNA replication in microbial cells or cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated isoquinoline derivatives. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Mycobacterium tuberculosis (Mtb). Specifically, 5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mtb, highlighting its potential as an anti-TB agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-(2-bromo-4-fluorophenoxy)-8-nitroisoquinoline | 4 | Anti-TB |

| 4-Chloro derivative | 0.5 | Stronger anti-TB activity |

| Non-halogenated analogues | >32 | Weak activity |

Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 25 | Apoptosis |

| MCF7 (Breast) | 30 | G2/M phase arrest |

| A549 (Lung) | 20 | Induction of apoptosis |

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include substituted isoquinolines with halogen, nitro, or alkoxy groups at positions 5 and/or 8. Below is a comparative analysis:

Physical and Spectral Properties

- Nitro Group Effects: The nitro group at position 8 in the target compound and analogs like 8-nitroisoquinoline contributes to strong UV absorption near 290–330 nm, useful for analytical identification .

- Halogen Impacts: Bromine and fluorine substituents increase molecular weight and may reduce solubility in polar solvents. For example, 5-Bromo-1-chloro-8-fluoroisoquinoline (MW 263.49) is heavier than non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.